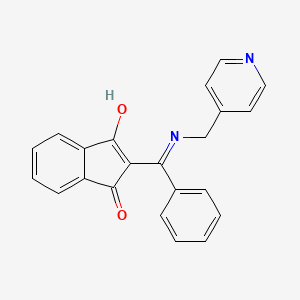![molecular formula C10H20ClFN2O2 B6300553 tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride CAS No. 2231676-25-6](/img/structure/B6300553.png)
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride: is a chemical compound with the molecular formula C9H18ClFN2O2 and a molecular weight of 240.703 g/mol . This compound is known for its unique structure, which includes a fluoroazetidine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-fluoroazetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or other organic bases may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group in the azetidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets. The fluoroazetidine ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(3-chloroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
- tert-butyl N-[(3-bromoazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
- tert-butyl N-[(3-iodoazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the halogen atom attached to the azetidine ring (fluoro, chloro, bromo, iodo).
- Reactivity: The fluoro derivative is generally more stable and less reactive compared to its chloro, bromo, and iodo counterparts.
- Biological Activity: The fluoro derivative may exhibit different biological activities due to the unique properties of the fluoro group.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10;/h12H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTJYNHJMAETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B6300470.png)

![5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6300486.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6300497.png)


![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)




![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
